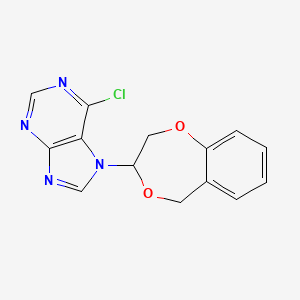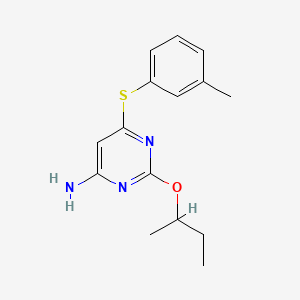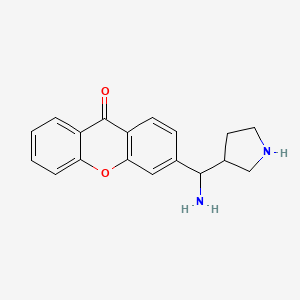
1H-Indole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-4,5-dione is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with two ketone groups at the 4 and 5 positions. This structure imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-4,5-dione can be synthesized through various methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the dione into corresponding diols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted indoles, diols, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
1H-Indole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-4,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects . Specific pathways and targets include enzyme inhibition, DNA intercalation, and disruption of cellular redox balance.
Comparación Con Compuestos Similares
1H-Indole-2,3-dione (Isatin): Similar structure but with ketone groups at the 2 and 3 positions.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the 3 position.
1H-Indole-3-acetic acid: Contains a carboxylic acid group at the 3 position.
Uniqueness: 1H-Indole-4,5-dione is unique due to its specific positioning of the ketone groups, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
20342-63-6 |
|---|---|
Fórmula molecular |
C8H5NO2 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1H-indole-4,5-dione |
InChI |
InChI=1S/C8H5NO2/c10-7-2-1-6-5(8(7)11)3-4-9-6/h1-4,9H |
Clave InChI |
OUWRALKKIXLYKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=O)C2=C1NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


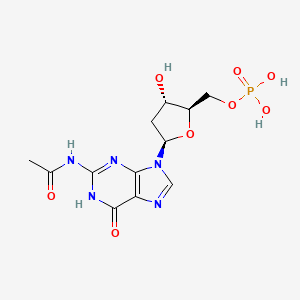
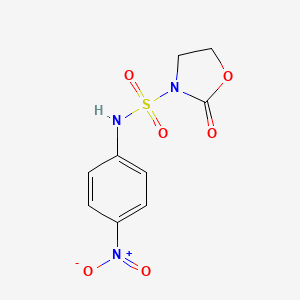

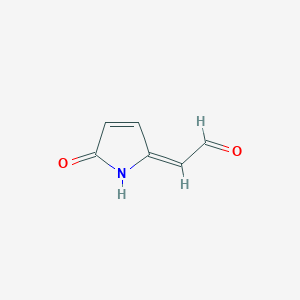
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
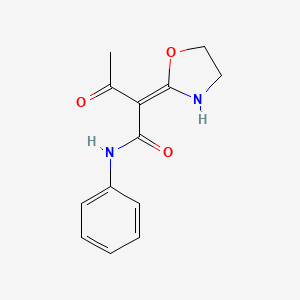
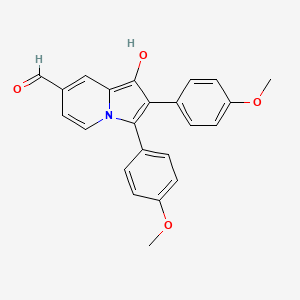
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)


